Methyl-2-bromo-2-butenoate
Overview
Description
Methyl-2-bromo-2-butenoate, also known as methyl (Z)-2-bromocrotonate, is an organic compound with the molecular formula C5H7BrO2. It is a clear yellow liquid with a molecular weight of 179.01 g/mol. This compound is primarily used as an intermediate in the synthesis of various chemicals, including chiral drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-2-bromo-2-butenoate can be synthesized through several methods. One common method involves the bromination of methyl crotonate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl-2-bromo-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Reduction Reactions: The compound can be reduced to form methyl-2-butenoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Methyl-2-hydroxy-2-butenoate.
Reduction: Methyl-2-butenoate.
Oxidation: Methyl-2-bromo-2-butenoic acid.
Scientific Research Applications
Methyl-2-bromo-2-butenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals.
Biology: The compound is used in enzymatic studies to understand the biotransformation processes catalyzed by enzymes like old yellow enzyme.
Medicine: this compound is a key intermediate in the synthesis of chiral drugs, which are essential for producing enantiomerically pure pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl-2-bromo-2-butenoate involves its participation in various chemical reactions. For instance, in enzymatic biotransformation, the compound undergoes reduction catalyzed by old yellow enzyme to yield methyl (S)-2-bromobutanoate. This reaction is crucial for the synthesis of chiral drugs. The molecular targets and pathways involved in these reactions are primarily related to the enzyme’s active site and the substrate’s binding affinity .
Comparison with Similar Compounds
- Methyl-2-iodo-2-butenoate
- Methyl-2-chloro-2-butenoate
- Methyl-2-fluoro-2-butenoate
Comparison: Methyl-2-bromo-2-butenoate is unique due to its bromine atom, which imparts distinct reactivity compared to its halogenated analogs. For example, the bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine or fluorine. This makes this compound a more versatile intermediate in organic synthesis .
Biological Activity
Methyl-2-bromo-2-butenoate (C5H7BrO2), also known as methyl 2-bromocrotonate, is an organic compound that has garnered attention due to its diverse biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic implications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a bromo-substituted alkene and an ester functional group. Its structural formula is depicted as follows:
This compound's unique structure contributes to its reactivity, making it a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.
This compound primarily interacts with the old yellow enzyme (OYE) in baker’s yeast. The biotransformation catalyzed by this enzyme converts this compound into methyl (S)-2-bromobutanoate, a chiral building block essential for drug development. The biochemical pathway involved is primarily the fermentation pathway in yeast, which suggests that the compound may be metabolized in organisms expressing this enzyme.
Biological Activity
The biological activity of this compound has been explored in various studies. Notably, it exhibits:
- Antimicrobial Properties : Research indicates that derivatives of this compound show potential as antimicrobial agents, effective against a range of pathogens.
- Enzyme Inhibition : Its interaction with various enzymes suggests potential applications in drug design, particularly for compounds targeting specific biochemical pathways.
- Chirality and Drug Synthesis : The compound serves as a crucial intermediate for synthesizing chiral drugs, where the specific spatial arrangement of atoms is vital for efficacy.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against several bacterial strains | |
Enzyme Inhibition | Inhibits old yellow enzyme (OYE) | |
Chiral Synthesis | Key intermediate for chiral drug synthesis |
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
Case Study: Enzyme Interaction
In a biochemical analysis, this compound was shown to inhibit OYE effectively. This inhibition was characterized by kinetic studies revealing a competitive inhibition pattern, suggesting that the compound could serve as a lead for developing new enzyme inhibitors.
Applications in Organic Synthesis
This compound is utilized extensively in organic synthesis due to its versatility:
- Building Block : Acts as a precursor for synthesizing complex organic molecules.
- Reactivity : Participates in double Michael addition reactions, facilitating the formation of carbon-carbon bonds essential for constructing pharmaceutical compounds.
Properties
IUPAC Name |
methyl 2-bromobut-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3-4(6)5(7)8-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKWWKUPZZAUQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938795 | |
Record name | Methyl 2-bromobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17642-18-1 | |
Record name | 2-Butenoic acid, 2-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17642-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-2-butenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017642181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-bromobut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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